tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate
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Overview
Description
tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate is a compound that features a tert-butyl ester group, a Boc-protected amino group, and a chlorobenzoate moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.
Formation of the Ester: The protected amino compound is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions more efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate can undergo several types of chemical reactions:
Substitution Reactions: The chlorobenzoate moiety can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc-protected amino group can be deprotected using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are typical conditions for deprotection.
Major Products
Substitution: Depending on the nucleophile, products can range from substituted benzoates to more complex molecules.
Deprotection: The major product is the free amine, which can then be used in further synthetic steps.
Scientific Research Applications
tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action for tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate primarily involves its role as a protected intermediate in organic synthesis. The Boc group protects the amino functionality during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions to form the desired final product .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-bromoethyl)carbamate: Similar in structure but with a bromoethyl group instead of the chlorobenzoate moiety.
N-(tert-Butoxycarbonyl)ethanolamine: Features a Boc-protected amino group and a hydroxyl group instead of the chlorobenzoate.
Potassium [2-(Boc-amino)ethyl]trifluoroborate: Contains a Boc-protected amino group and a trifluoroborate moiety.
Uniqueness
tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate is unique due to its combination of a Boc-protected amino group and a chlorobenzoate moiety, making it particularly useful in the synthesis of complex molecules where selective protection and deprotection steps are required .
Properties
Molecular Formula |
C18H26ClNO4 |
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Molecular Weight |
355.9 g/mol |
IUPAC Name |
tert-butyl 4-chloro-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate |
InChI |
InChI=1S/C18H26ClNO4/c1-17(2,3)23-15(21)14-8-7-13(19)11-12(14)9-10-20-16(22)24-18(4,5)6/h7-8,11H,9-10H2,1-6H3,(H,20,22) |
InChI Key |
RVQNFXBINNPDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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